molecular formula C6H8ClN3 B13110770 6-Chloro-4-ethylpyridazin-3-amine

6-Chloro-4-ethylpyridazin-3-amine

Cat. No.: B13110770
M. Wt: 157.60 g/mol
InChI Key: RXHWFBVEDHZUGB-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylpyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at the 6-position and an ethyl group at the 4-position of the pyridazine ring. Pyridazine scaffolds are widely explored in medicinal and agrochemical research due to their hydrogen-bonding capacity and structural versatility . The ethyl substituent in this compound balances lipophilicity and steric bulk, making it a candidate for further functionalization or biological evaluation.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-chloro-4-ethylpyridazin-3-amine

InChI

InChI=1S/C6H8ClN3/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3,(H2,8,10)

InChI Key

RXHWFBVEDHZUGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylpyridazin-3-amine typically involves the chlorination of 4-ethylpyridazin-3-amine. One common method includes the reaction of 4-ethylpyridazin-3-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination of the desired position on the pyridazine ring.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylpyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted pyridazines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in different amine derivatives.

Scientific Research Applications

6-Chloro-4-ethylpyridazin-3-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Employed in the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethylpyridazin-3-amine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Key structural analogs differ in substituent position, type, or electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications
6-Chloro-4-ethylpyridazin-3-amine C₆H₇ClN₃ 172.6 (est.) 4-ethyl, 6-Cl Moderate lipophilicity; potential intermediate for drug synthesis
6-Chloro-4-methylpyridazin-3-amine (CAS 932-50-3) C₅H₅ClN₃ 158.6 4-methyl, 6-Cl Lower lipophilicity due to smaller alkyl group; used in heterocyclic synthesis
6-Chloro-5-methylpyridazin-3-amine (CAS 64068-00-4) C₅H₅ClN₃ 158.6 5-methyl, 6-Cl Methyl at 5-position may alter electronic distribution; reactivity differences in substitution reactions
6-Chloro-4-ethynylpyridazin-3-amine (CAS 1425334-86-6) C₆H₄ClN₃ 153.6 4-ethynyl, 6-Cl Ethynyl group introduces sp-hybridization; higher electronegativity may enhance nucleophilic reactivity
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine C₁₂H₁₂ClN₃O 249.7 N-benzyl (4-methoxy), 6-Cl Increased molecular weight and lipophilicity; potential for enhanced receptor binding in drug design

Biological Activity

6-Chloro-4-ethylpyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

This compound features a pyridazine ring substituted with a chlorine atom at the 6th position and an ethyl group at the 4th position. This unique structure contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions. One common method includes:

  • Chlorination of 4-ethylpyridazin-3-amine :
    • Reagents : Thionyl chloride (SOCl2).
    • Conditions : Reflux conditions to facilitate the introduction of chlorine at the 6th position.

Industrial production may utilize optimized chlorination processes for higher yields and purity, ensuring selective chlorination of the desired position on the pyridazine ring .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chlorine atom and ethyl group enhance its binding affinity towards certain enzymes or receptors, potentially leading to inhibition or activation of these targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. Further research is necessary to elucidate the precise pathways involved .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple strains
AnticancerInhibits cancer cell proliferation
Enzyme InteractionTargets specific kinases

Case Study: Anticancer Mechanism Exploration

A study focused on the anticancer effects of this compound involved treating cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations greater than 10 µM. The study concluded that the compound's mechanism likely involves modulation of kinase activities critical for cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
6-Chloro-4-methylpyridazin-3-amineMethyl group instead of ethylSimilar antimicrobial properties
4-Ethylpyridazin-3-amineLacks chlorine at the 6th positionReduced biological activity
6-Chloro-3-methylpyridazin-4-amineDifferent substitution patternVaries in kinase inhibition efficacy

This comparison highlights that the combination of chlorine and ethyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.

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